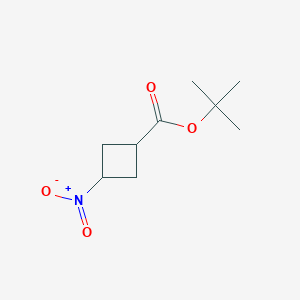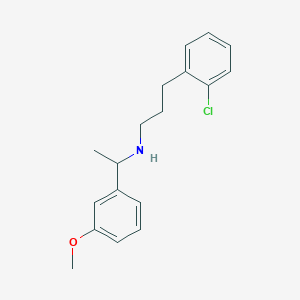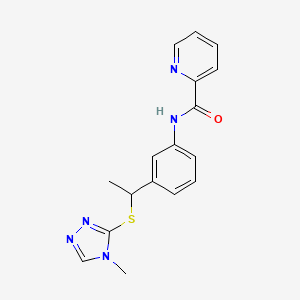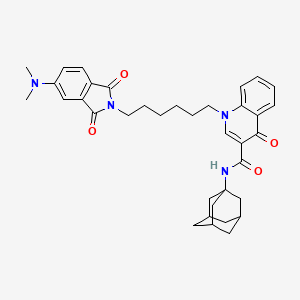![molecular formula C23H38O4 B11932297 (3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Nor Ursodeoxycholic Acid is a synthetic bile acid derivative. It is a side-chain-shortened analog of the naturally occurring bile acid, ursodeoxycholic acid. This compound has shown significant therapeutic potential, particularly in the treatment of liver diseases such as primary sclerosing cholangitis and primary biliary cirrhosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 24-Nor Ursodeoxycholic Acid typically involves the modification of ursodeoxycholic acid. One common method includes the shortening of the side chain at the C-23 position. This can be achieved through various chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of 24-Nor Ursodeoxycholic Acid involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The production process is designed to be efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 24-Nor Ursodeoxycholic Acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and reduced forms of 24-Nor Ursodeoxycholic Acid, which can have different therapeutic properties .
Wissenschaftliche Forschungsanwendungen
24-Nor Ursodeoxycholic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and to develop new synthetic methods.
Biology: It is used to study the biological effects of bile acids on cellular processes.
Medicine: It is used in the treatment of liver diseases, particularly primary sclerosing cholangitis and primary biliary cirrhosis.
Wirkmechanismus
The mechanism of action of 24-Nor Ursodeoxycholic Acid involves several molecular targets and pathways:
Bile Acid Receptors: It interacts with bile acid receptors in the liver and intestines, modulating bile acid metabolism and reducing liver inflammation.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress in liver cells.
Fibrosis Reduction: It reduces liver fibrosis by inhibiting the activation of hepatic stellate cells.
Vergleich Mit ähnlichen Verbindungen
24-Nor Ursodeoxycholic Acid is unique compared to other bile acids due to its shortened side chain and enhanced therapeutic properties. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different chemical structure.
Lithocholic Acid: A bile acid with different biological effects and therapeutic applications.
Eigenschaften
Molekularformel |
C23H38O4 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14?,15+,16-,17+,18+,19+,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
QYYDXDSPYPOWRO-PFFZYYQLSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)
![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)

![N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932236.png)



![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)






